molecular formula C18H17ClO2 B5829849 (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate

Cat. No.: B5829849
M. Wt: 300.8 g/mol
InChI Key: OMGCRMRRHOTOLH-UHFFFAOYSA-N
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Description

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chlorobenzoate group attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5,6,7,8-Tetrahydronaphthalen-2-yl)amine
  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Uniqueness

What sets (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate apart from similar compounds is its unique combination of a tetrahydronaphthalene moiety with a chlorobenzoate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO2/c1-12-14-7-3-2-6-13(14)10-11-17(12)21-18(20)15-8-4-5-9-16(15)19/h4-5,8-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGCRMRRHOTOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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